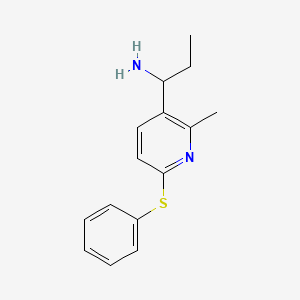
4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol es un compuesto heterocíclico que presenta tanto un anillo de tiofeno como un anillo de pirazol. El tiofeno es un anillo de cinco miembros que contiene azufre, mientras que el pirazol es un anillo de cinco miembros que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol típicamente involucra los siguientes pasos:
Formación de Tiofen-2-ilmetanol: Esto se puede lograr mediante la reducción del tiofen-2-carboxaldehído utilizando un agente reductor como el borohidruro de sodio.
Eterificación: El tiofen-2-ilmetanol se hace reaccionar luego con 4-bromofenol en presencia de una base como el carbonato de potasio para formar 4-(Tiofen-2-ilmetoxil)fenol.
Formación de 4-(Tiofen-2-ilmetoxil)benzaldehído: Este intermedio se sintetiza mediante la formilación de 4-(Tiofen-2-ilmetoxil)fenol utilizando un agente formilador como el reactivo de Vilsmeier-Haack.
Ciclización: Finalmente, el grupo aldehído del 4-(Tiofen-2-ilmetoxil)benzaldehído se hace reaccionar con hidrato de hidracina para formar el anillo de pirazol, obteniendo 4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían pasos similares, pero a una escala mayor, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los nitrógenos en el anillo de pirazol se pueden reducir en condiciones específicas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar para la oxidación.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) puede reducir el anillo de pirazol.
Sustitución: Los agentes halogenantes como la N-bromosuccinimida (NBS) se pueden utilizar para la sustitución electrófila.
Productos Principales
Oxidación: Sulfoxidos o sulfonas de tiofeno.
Reducción: Derivados de pirazol reducidos.
Sustitución: Derivados halogenados del compuesto.
Aplicaciones Científicas De Investigación
4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol depende de su aplicación específica. En química medicinal, puede actuar mediante:
Inhibición de Enzimas: Uniéndose al sitio activo de las enzimas e inhibiendo su actividad.
Modulación del Receptor: Interactuando con receptores específicos para modular su actividad.
Interferencia de la Vía: Interfiriendo con vías bioquímicas específicas involucradas en los procesos de la enfermedad.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Tiofeno: Compuestos como el ácido tiofeno-2-carboxílico y la tiofeno-2-amina.
Derivados de Pirazol: Compuestos como la 1-fenil-3-metil-5-pirazolona y el 3,5-dimetilpirazol.
Unicidad
4-(4-(Tiofen-2-ilmetoxil)fenil)-1H-pirazol es único debido a su combinación de anillos de tiofeno y pirazol, que le confiere propiedades químicas y biológicas distintivas. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C14H12N2OS |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
4-[4-(thiophen-2-ylmethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H12N2OS/c1-2-14(18-7-1)10-17-13-5-3-11(4-6-13)12-8-15-16-9-12/h1-9H,10H2,(H,15,16) |
Clave InChI |
IIFDPOVKEYTADO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)COC2=CC=C(C=C2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


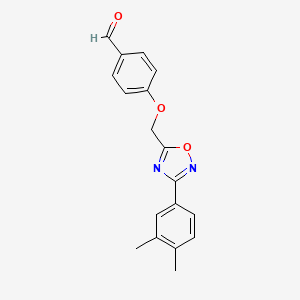
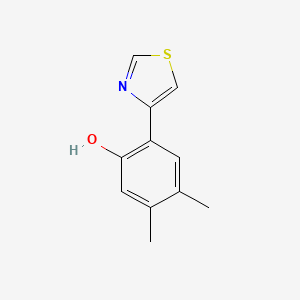
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
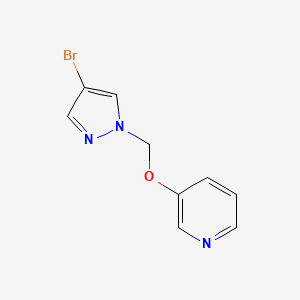
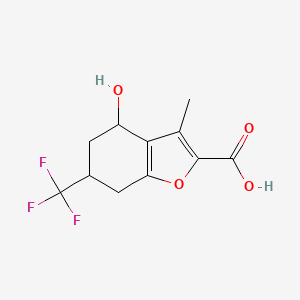
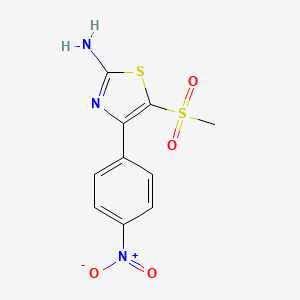

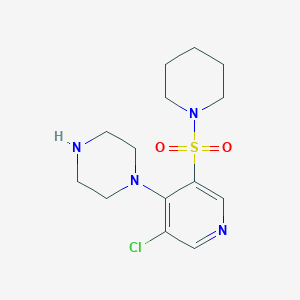
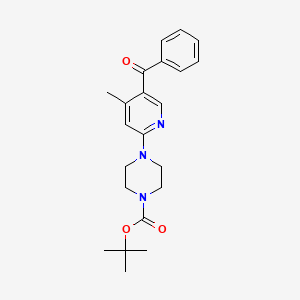
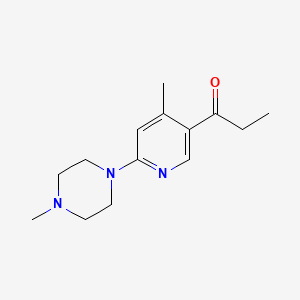
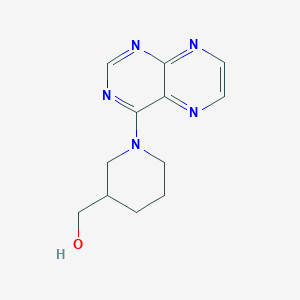

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
